Rubrolone

Description

Context within Natural Products Chemistry

Rubrolone is classified as a tropolonoid natural product and a member of the pyridine (B92270) alkaloid family. nih.govresearchgate.net Natural products, derived from living organisms, are a significant source of diverse chemical structures with various biological activities. mdpi.com this compound was first reported in 1978 as a red pigment isolated from Streptomyces echinoruber. nih.govijbpas.com Subsequently, related this compound analogues, such as this compound B, have been isolated from other Streptomyces strains, including endophytic Streptomyces sp. KIB-H033. nih.govmdpi.comnih.gov The discovery of rubrolones and related compounds like isatropolones and rubterolones from various actinomycetes highlights the potential of these microorganisms as sources of novel secondary metabolites with unique carbon skeletons and structural moieties. researchgate.netmdpi.comresearchgate.netresearchgate.netrsc.org

Structural Characteristics and Complexity of the this compound Scaffold

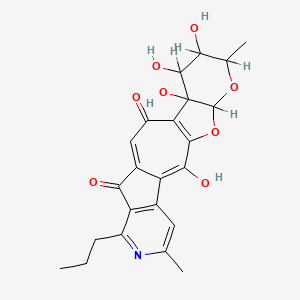

This compound possesses a unique and complex structural configuration featuring a multifused ring system. ontosight.ai The core structure includes a seven-membered tropolone (B20159) ring, a fused cyclopentanone (B42830) ring, and a highly substituted pyridine ring or pyridine inner salt moiety. nih.govresearchgate.net Additionally, rubrolones are often glycosylated, featuring a deoxysugar moiety attached to the aglycone. rsc.orgrsc.org

The structural complexity is further emphasized by the presence of multiple chiral centers and hydroxyl groups. ontosight.ai For instance, this compound has a molecular weight of 441.43 g/mol and a high complexity score (982 as computed by Cactvs). medchemexpress.comnih.gov The specific arrangement of these functional groups and the intricate ring system contribute to the compound's unique chemical properties and potential interactions with biological targets. The aglycone of this compound A, first reported in 1978, consists of a nearly coplanar and highly conjugated system. nih.gov

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₃NO₈ | medchemexpress.comnih.gov |

| Molecular Weight | 441.43 g/mol | medchemexpress.comnih.govmedkoo.com |

| Complexity Score | 982 | nih.gov |

| XLogP3 | -0.7 | nih.gov |

| CAS Number | 65445-21-8 | medchemexpress.comnih.govmedkoo.com |

| InChI Key | FSBWLHLWIYLPKF-UHFFFAOYSA-N (for C₂₃H₂₃NO₈) | nih.gov |

| IUPAC Name | 2,15,16,17-tetrahydroxy-6,18-dimethyl-8-propyl-19,21-dioxa-7-azapentacyclo[12.7.0.0³,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(14),2,4(9),5,7,11-hexaene-10,13-dione (for C₂₃H₂₃NO₈) | nih.gov |

Research Trajectories and Significance of this compound Studies

Research into this compound and its analogues follows several trajectories, driven by their unique structures and potential biological relevance. A significant area of study involves the elucidation of their biosynthetic pathways. Feeding experiments with isotopically labeled precursors, such as ¹³C-acetate, have provided insights into the assembly of the this compound skeleton, indicating a route involving type II polyketide synthase (PKS) chemistry followed by complex oxidative rearrangements to form the tropolone ring. nih.govresearchgate.netmdpi.comnih.govacs.org Notably, the biosynthesis of the pyridine ring in rubrolones has been shown to involve a non-enzymatic condensation and cyclization step. nih.gov Studies have also focused on the biosynthesis of the deoxysugar moiety, identifying enzymes like RubS3 as a bifunctional reductase/epimerase involved in the formation of rare sugars like D-antiarose found in some this compound-like compounds. rsc.orgresearchgate.net

The structural complexity of this compound has also made it a target for total synthesis. Synthetic efforts, such as the total synthesis of the this compound aglycone, have employed strategies involving key Diels-Alder reactions to construct the intricate ring system, highlighting the challenges and advancements in synthetic organic chemistry. thieme-connect.comfigshare.comacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

65445-21-8 |

|---|---|

Molecular Formula |

C23H23NO8 |

Molecular Weight |

441.4 g/mol |

IUPAC Name |

2,15,16,17-tetrahydroxy-6,18-dimethyl-8-propyl-19,21-dioxa-7-azapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),2,4(9),5,7,11-hexaene-10,13-dione |

InChI |

InChI=1S/C23H23NO8/c1-4-5-12-15-10(6-8(2)24-12)14-11(18(15)27)7-13(25)16-20(19(14)28)32-22-23(16,30)21(29)17(26)9(3)31-22/h6-7,9,17,21-22,26,28-30H,4-5H2,1-3H3 |

InChI Key |

UURMXICTBNVMJV-TUMZLJIFSA-N |

SMILES |

CCCC1=NC(=CC2=C1C(=O)C3=CC(=O)C4=C(C(=C32)O)OC5C4(C(C(C(O5)C)O)O)O)C |

Canonical SMILES |

CCCC1=NC(=CC2=C1C(=O)C3=CC(=O)C4=C(C(=C32)O)OC5C4(C(C(C(O5)C)O)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rubrolone; Ro 21-1660/002; Ro-21-1660/002; Ro21-1660/002; |

Origin of Product |

United States |

Natural Occurrence and Microbial Isolation Methodologies

Discovery and Identification from Microorganism Sources

The discovery and identification of rubrolone are closely linked to the study of microbial secondary metabolites. Initial findings pinpointed specific bacterial genera as the producers of this compound.

Streptomyces Species as Progenitors

Several species within the Streptomyces genus have been identified as producers of this compound. Streptomyces echinoruber, for instance, was recognized for producing a water-soluble purple-red pigment complex, with this compound identified as a major component. nih.govwikipedia.org Another endophytic Streptomyces strain, KIB-H033, isolated from Camellia sinensis, was found to produce this compound B, a this compound analogue. nih.govresearchgate.netkib.ac.cnacs.org These findings highlight the significance of Streptomyces in the natural production of this compound and its related compounds.

Dactylosporangium vinaceum as a Producer Strain

Dactylosporangium vinaceum (NRRL B-16297), a rare soil actinobacterium, is also known to readily produce a deep wine-red colored diffusible pigment, which has been identified as various this compound conjugates. researchgate.netdsmz.deorcid.org Research indicates that these this compound conjugates are spontaneous products derived from a reactive precursor molecule, pre-rubrolone, synthesized by the bacterium. researchgate.netresearchgate.net

Isolation from Actinomadura Species

The genus Actinomadura has also been shown to produce this compound-like compounds, specifically rubterolones A-F. researchgate.netnih.gov Actinomadura sp. 5-2, isolated from the gut of the fungus-growing termite Macrotermes natalensis, was found to produce these highly substituted tropolone (B20159) alkaloids. researchgate.netnih.gov While structurally related to this compound, rubterolones represent a distinct group of tropolone derivatives also originating from Actinobacteria. researchgate.netconnectedpapers.com

Advanced Chromatographic Techniques for this compound Isolation

The isolation and purification of this compound from complex microbial extracts necessitate the use of advanced chromatographic techniques. These methods enable the separation of this compound from other co-produced metabolites and matrix components. plantarchives.orgneopharmlabs.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of natural products, including this compound. researchgate.netneopharmlabs.commiamioh.edu Semi-preparative and preparative HPLC, often coupled with UV detection, has been successfully employed to isolate this compound and its analogues from microbial fermentation broths. researchgate.netresearchgate.netamazonaws.com The selection of appropriate stationary phases (e.g., reverse-phase C18) and mobile phases (e.g., acetonitrile-water mixtures) is crucial for achieving effective separation based on the polarity and chemical properties of this compound. researchgate.netmiamioh.eduamazonaws.com

Data Table: Example HPLC Conditions for this compound Isolation

| Parameter | Value |

| Column Type | Reverse-phase C18 (e.g., YMC-Pack ODS-A) |

| Column Dimensions | 250 mm × 10 mm, 5 µm |

| Mobile Phase | Acetonitrile-Water (with additive) |

| Flow Rate | 1.5 - 3.0 mL/min |

| Detection | UV/DAD |

| Temperature | Ambient or controlled (e.g., 25°C) |

Note: Specific conditions may vary depending on the source and analogue of this compound being isolated. researchgate.netamazonaws.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Screening

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) plays a vital role in the screening and identification of this compound and its related compounds in complex microbial extracts. researchgate.netmdpi.comnih.govmdpi.com The higher resolution and sensitivity of UHPLC coupled with the mass analysis capabilities of MS allow for the rapid detection and tentative identification of known and potentially novel this compound analogues based on their retention times and mass-to-charge ratios (m/z). researchgate.netmdpi.commdpi.com UHPLC-MS is particularly useful in the early stages of natural product discovery for dereplication strategies, helping to quickly identify previously reported compounds like this compound within crude extracts. researchgate.netresearchgate.net Further analysis, such as UHPLC-MS/MS, can provide more detailed structural information through fragmentation patterns. mdpi.comnih.govmdpi.com

Data Table: Example UHPLC-MS Data for this compound A

| Compound | Predicted Formula | Predicted [M+H]+ m/z | Observed m/z (Example) |

| This compound A | C23H23NO8 | 442.14964 uni.lu | e.g., 442.150 |

Note: Observed m/z values can vary slightly depending on the instrument and ionization mode. researchgate.netuni.lu

Elucidation of Rubrolone Biosynthetic Pathways

Genetic Basis of Rubrolone Biosynthesis

The production of rubrolones is intricately linked to the presence and activity of biosynthetic gene clusters (BGCs) harbored by the producing strains, notably certain Streptomyces species and Dactylosporangium vinaceum. The identification and detailed characterization of these BGCs are foundational to understanding the enzymatic complement responsible for assembling the this compound scaffold.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster dedicated to this compound production, denoted as the rub cluster, has been successfully identified and characterized in Streptomyces sp. KIB-H033. This cluster is cataloged in the MIBiG database under the accession number BGC0001762, spanning a region of approximately 36 kilobases. In Dactylosporangium vinaceum, genomic and transcriptomic analyses have pinpointed a highly expressed BGC associated with the biosynthesis of pre-rubrolone, a key reactive intermediate in the pathway. Comparative bioinformatics investigations involving the rub cluster and related BGCs, such as the isatropolone (ist) and rubterolone (rbl) clusters, reveal a high degree of similarity in their core type II PKS genes and associated oxygenase genes. This conservation underscores shared mechanistic principles for the construction of the central aglycone structure among these related natural product families.

Functional Assignment of Open Reading Frames (ORFs) within BGCs

The rub BGC in Streptomyces sp. KIB-H033 encompasses 22 predicted open reading frames (ORFs). Through a combination of experimental techniques, including gene inactivation studies and heterologous expression experiments, the functional roles of many of these ORFs have been assigned. These assignments have shed light on the specific enzymatic steps involved in various stages of this compound biosynthesis, including the elongation of the polyketide chain, subsequent oxidative modifications, and the formation of the deoxysugar moiety.

A minimal type II PKS system, indispensable for the biosynthesis of the poly-β-ketoacyl intermediate that serves as the precursor for the tropolone (B20159) ring, is encoded within the rub cluster by the genes rubE8 (encoding the Ketosynthase α, KSα), rubE9 (encoding the Chain Length Factor/Ketosynthase β, CLF/KSβ), and rubE4 (encoding the Acyl Carrier Protein, ACP).

Enzymes dedicated to the biosynthesis of the deoxysugar component have also been characterized. Notably, RubS3 has been identified as a bifunctional reductase/epimerase playing a critical role in the formation of TDP-D-antiarose, a relatively rare deoxysugar found in certain this compound-like compounds. This enzyme facilitates epimerization at the C3 position and reduction at the C4 position of the intermediate TDP-4-keto-6-deoxy-D-glucose. Other enzymes, such as RubS4 (TDP-glucose-4,6-dehydratase) and RubS5 (glucose-1-phosphate thymidylyltransferase), are also implicated in the deoxysugar biosynthetic pathway. An FMN-dependent oxidoreductase, RubE7, has also been identified within the cluster, suggesting a role in post-PKS modifications.

The following table provides a summary of some of the functionally assigned ORFs within the rub BGC:

| ORF | Proposed Function | Role in Biosynthesis |

|---|---|---|

| rubE8 | Ketosynthase α (KSα) | Minimal Type II PKS component |

| rubE9 | Chain Length Factor/Ketosynthase β (CLF/KSβ) | Minimal Type II PKS component |

| rubE4 | Acyl Carrier Protein (ACP) | Minimal Type II PKS component |

| rubS3 | Bifunctional reductase/epimerase | Deoxysugar biosynthesis (antiarose) |

| rubS4 | TDP-glucose-4,6-dehydratase | Deoxysugar biosynthesis |

| rubS5 | Glucose-1-phosphate thymidylyltransferase | Deoxysugar biosynthesis |

| rubR | Transcriptional regulator (SARP family) | Regulation of this compound production |

| rubE7 | FMN-dependent oxidoreductase | Post-PKS modification |

Analysis of Transcriptional Regulation of this compound Production

While progress has been made in understanding the biosynthetic steps of glycosylated tropolonoids including rubrolones, the precise transcriptional regulatory mechanisms governing their production are not yet fully elucidated. Bioinformatic analysis of the rub BGC points to the presence of a transcriptional regulator, RubR, which is classified within the Streptomyces antibiotic regulatory proteins (SARP) family. SARP regulators are recognized for their function as pathway-specific activators in Streptomyces species. Comparative analysis with the isatropolone BGC revealed that a conserved SARP regulator, IsaJ, is present across the rub, ist, and rbl clusters, suggesting its significant and conserved role in regulating the biosynthesis of this class of compounds. Transcriptome analysis performed on Dactylosporangium vinaceum indicated that while the BGC responsible for pre-rubrolone production was highly expressed, a substantial number of other BGCs within this bacterium remained transcriptionally silent under standard laboratory conditions. This observation highlights the critical influence of regulatory mechanisms in controlling the expression of secondary metabolite biosynthetic pathways. Furthermore, chemical screening approaches have demonstrated the potential to identify molecules capable of modulating this compound production levels.

Strategies for Activating Silent BGCs

A considerable challenge in natural product discovery is the observation that many BGCs in bacteria, including those potentially encoding novel this compound analogues, are transcriptionally silent or exhibit very low expression levels under standard laboratory cultivation conditions. To overcome this bottleneck and access the chemical diversity encoded by these cryptic pathways, various strategies have been developed to activate silent BGCs. These approaches encompass modifications to culture conditions, the utilization of heterologous expression systems to express BGCs in amenable hosts, and genetic manipulation targeting regulatory genes. Specific genetic strategies successfully applied in Streptomyces include ribosome engineering and the replacement of native promoters with stronger constitutive or inducible promoter elements, often facilitated by genome editing tools such as CRISPR-Cas9. Additionally, epigenetic modification through the application of small molecules has shown efficacy in activating silent BGCs in fungal systems and represents a promising strategy potentially applicable to bacterial producers. High-throughput screening methods aimed at identifying elicitors, which are small molecules capable of inducing BGC expression, represent another avenue for activating cryptic biosynthetic pathways.

Polyketide Synthase (PKS) Chemistry in Tropolone Ring Construction

A defining structural characteristic of rubrolones is the presence of the seven-membered tropolone ring. The formation of this unique moiety proceeds via a distinct polyketide synthase (PKS) pathway. In contrast to the pinacol (B44631) rearrangement-mediated tropolone biosynthesis observed in some fungal species, the bacterial biosynthesis of the tropolone ring in rubrolones involves type II PKS chemistry followed by complex oxidative rearrangements.

Mechanism of Type II PKS Pathways for Poly-β-Ketoacyl Intermediate Formation

Type II PKS systems are central to the biosynthesis of a wide array of aromatic polyketides. These systems are typically constituted by a minimal PKS module, which includes a Ketosynthase α (KSα), a Ketosynthase β (KSβ) or Chain Length Factor (CLF), and an Acyl Carrier Protein (ACP), in conjunction with various auxiliary enzymes that perform modifying functions. The minimal PKS operates iteratively, catalyzing the condensation of malonyl-CoA extender units onto a starter unit, commonly acetyl-CoA. This process results in the assembly of a linear, highly reactive poly-β-ketoacyl intermediate tethered to the ACP.

In the context of this compound biosynthesis, the minimal type II PKS enzymes encoded by rubE8 (KSα), rubE9 (CLF/KSβ), and rubE4 (ACP) are responsible for the synthesis of a specific poly-β-ketoacyl chain. Following the assembly of this linear intermediate on the ACP, a suite of tailoring enzymes, including cyclases, oxygenases, and potentially other modifying enzymes, catalyze subsequent transformations. These enzymes orchestrate the regiospecific folding, cyclization, aromatization, and complex oxidative rearrangements of the polyketide chain, ultimately leading to the formation of the characteristic seven-membered tropolone ring system found in rubrolones. This bacterial route for tropolone construction represents a departure from the fungal mechanism involving a pinacol-type rearrangement. The precise sequence and detailed mechanisms of these post-PKS modifications remain subjects of ongoing investigation.

Enzyme-Catalyzed Oxidative Rearrangements in Tropolone Biogenesis

The formation of the seven-membered tropolone ring in this compound involves complex oxidative rearrangements acs.orgnih.govfigshare.com. Unlike the ring expansion mechanism observed in the biosynthesis of fungal tropolones like stipitatic acid, which involves a non-heme Fe(II)-dependent dioxygenase (TropC) catalyzing a pinacol-type rearrangement, the bacterial biosynthesis of the this compound tropolone ring proceeds via a different mechanism originating from type-II PKS chemistry followed by complex oxidative rearrangements acs.orgnih.govrsc.orgnih.gov. While specific enzymes catalyzing these oxidative rearrangements in this compound biosynthesis are subjects of ongoing research, studies on other natural products with similar transformations, such as gliotoxin, highlight the role of enzymes like cytochrome P450 monooxygenases in unusual C-C or C-N ring closures and hydroxylations mdpi.comnih.govacs.org. Non-heme iron enzymes, including α-ketoglutarate-dependent dioxygenases, are known to perform a variety of oxidative rearrangements in secondary metabolism, often involving radical intermediates chemrxiv.orgchemrxiv.orgresearchgate.netoup.com.

Biochemical Roles of Oxygenases in Aromatic Ring Cyclization

Oxygenases play crucial roles in the cyclization and modification of aromatic rings during natural product biosynthesis nih.govacs.orgnih.gov. In the context of this compound, following the type II PKS-mediated assembly, oxygenases are predicted to be involved in the complex oxidative rearrangements that lead to the formation of the tropolone ring nih.gov. These enzymes can catalyze various reactions, including hydroxylation, epoxidation, and oxidative cleavage, ultimately shaping the polyketide backbone into the characteristic seven-membered tropolone structure mdpi.comnih.govacs.orgnih.gov. Studies on other bacterial aromatic polyketides have shown that oxygenases, alongside cyclases, determine the regioselectivity of ring formation nih.gov.

Formation of the Pyridine (B92270) Moiety

A distinctive feature of this compound is its tetra-substituted pyridine moiety acs.orgnih.gov. Research has revealed a surprising aspect of its biosynthesis: the pyridine ring is formed through a non-enzymatic process nih.govresearchgate.netresearchgate.netresearchgate.netacs.org.

Non-Enzymatic Condensation and Cyclization Reactions

The formation of the pyridine ring in this compound occurs via non-enzymatic condensation and cyclization reactions nih.govresearchgate.netresearchgate.netacs.org. This process involves a key intermediate that accumulates when sugar biosynthetic genes are inactivated nih.govresearchgate.netresearchgate.net. This intermediate undergoes spontaneous reactions with amine sources to form the pyridine ring nih.govresearchgate.netresearchgate.net. This non-enzymatic route represents an alternative strategy for pyridine ring biosynthesis compared to enzymatic pathways found in other natural products f1000research.combeilstein-journals.orgijpsonline.com.

Role of 1,5-Dione Intermediates as Amine Acceptors

The key intermediate involved in the non-enzymatic pyridine ring formation possesses a 1,5-dione moiety nih.govresearchgate.netresearchgate.netacs.orgunimelb.edu.au. This 1,5-dione structure acts as an effective amine acceptor, facilitating the condensation and subsequent cyclization reactions that yield the pyridine ring nih.govresearchgate.netresearchgate.netacs.org. The presence of this reactive functional group in the intermediate is crucial for the spontaneous nature of this cyclization event.

Influence of Media Components (e.g., Ammonia (B1221849), Anthranilic Acid) on Pyridine Ring Formation

The non-enzymatic condensation and cyclization reaction leading to the pyridine ring can be influenced by the availability of amine sources in the surrounding media nih.govresearchgate.netresearchgate.netacs.org. Experiments have shown that the key intermediate can react with either ammonia or anthranilic acid to generate the respective pyridine rings in the this compound aglycones nih.govresearchgate.netresearchgate.netacs.orgdntb.gov.ua. This highlights how external factors and available precursors can directly impact the final structure of the natural product through non-enzymatic steps.

Deoxysugar Moiety Biosynthesis

Elucidation of the TDP-D-Antiarose Sugar Pathway

The rare deoxysugar D-antiarose (6-deoxygulose) is a component of some this compound-like compounds, such as rubterolone A. researchgate.netrsc.org Its biosynthetic origin has been a subject of investigation. The pathway to TDP-D-antiarose involves several enzymatic steps starting from a common precursor.

The biosynthesis of deoxysugars often begins with the activation of D-glucose. acs.org In the context of this compound biosynthesis, this process is initiated by a glucose-1-phosphate thymidylyltransferase, identified as RubS5. This enzyme catalyzes the conversion of D-glucose-1-phosphate to TDP-D-glucose. researchgate.netrsc.orgrsc.org

Following the formation of TDP-D-glucose, a TDP-glucose-4,6-dehydratase, RubS4, acts on this intermediate. RubS4 catalyzes the dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose. researchgate.netrsc.orgrsc.org This keto-intermediate is a pivotal branch point in the biosynthesis of various deoxysugars. researchgate.netrsc.orgrsc.org

The formation of TDP-D-antiarose from TDP-4-keto-6-deoxy-D-glucose is catalyzed by an unusual bifunctional enzyme, RubS3. researchgate.netrsc.orgrsc.orgrsc.orgresearchgate.net RubS3 performs both epimerization at the C3 position and reduction at the C4 position of the TDP-4-keto-6-deoxy-D-glucose intermediate. researchgate.netrsc.orgrsc.orgrsc.org This enzymatic activity is crucial for generating the specific stereochemistry characteristic of D-antiarose. researchgate.netrsc.orgrsc.org

D-glucose-1-phosphate → TDP-D-glucose → TDP-4-keto-6-deoxy-D-glucose → TDP-D-antiarose

This pathway involves the sequential action of RubS5, RubS4, and RubS3. researchgate.netrsc.orgrsc.org

Biochemical Characterization of Key Enzymes (e.g., RubS3, RubS4, RubS5, RblE)

Biochemical characterization of the enzymes involved in this compound deoxysugar biosynthesis has provided insights into their specific functions and catalytic mechanisms. researchgate.netrsc.orgrsc.org These studies typically involve expressing and purifying the enzymes, followed by in vitro enzymatic assays. researchgate.netrsc.orgrsc.org Techniques such as HPLC and NMR spectroscopy are used to identify the enzymatic products. researchgate.netrsc.orgrsc.orgresearchgate.net

RubS5: Characterized as a glucose-1-phosphate thymidylyltransferase, RubS5 activates D-glucose-1-phosphate by attaching a TDP moiety, forming TDP-D-glucose. researchgate.netrsc.orgrsc.org This is the initial committed step in the pathway.

RubS4: Identified as a TDP-glucose-4,6-dehydratase, RubS4 catalyzes the removal of water from TDP-D-glucose, leading to the formation of the 4-keto-6-deoxy intermediate. researchgate.netrsc.orgrsc.org This reaction involves the oxidation at C4 and reduction at C6.

RubS3: RubS3 is a key enzyme in the biosynthesis of TDP-D-antiarose. researchgate.netrsc.orgrsc.orgrsc.orgresearchgate.net In vitro characterization has demonstrated that RubS3 is a bifunctional reductase/epimerase. researchgate.netrsc.orgrsc.orgrsc.org It utilizes NADPH as a cofactor to catalyze the reduction at C4 and epimerization at C3 of TDP-4-keto-6-deoxy-D-glucose, yielding TDP-D-antiarose. researchgate.netrsc.orgrsc.orgrsc.org Studies using isotopically labeled NADPH have shown that the pro-S hydride from NADPH is transferred to C4 during the reduction catalyzed by RubS3. rsc.orgrsc.org

RblE: RblE is an enzyme found in the biosynthetic gene cluster of rubterolones, which also contain D-antiarose. rsc.orgrsc.org Biochemical characterization indicates that RblE is a homolog of RubS3 and also functions as an unusual reductase/epimerase, catalyzing the formation of TDP-D-antiarose from TDP-4-keto-6-deoxy-D-glucose through epimerization at C3 and reduction at C4. rsc.orgrsc.org Kinetic studies have been performed to compare the catalytic efficiency of RubS3 and RblE. rsc.orgresearchgate.net

Data from enzymatic assays can be presented in tables to show the conversion of substrates to products by these enzymes.

| Enzyme | Substrate | Product | Cofactor |

| RubS5 | D-glucose-1-phosphate, TTP | TDP-D-glucose | N/A |

| RubS4 | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose | N/A |

| RubS3 | TDP-4-keto-6-deoxy-D-glucose | TDP-D-antiarose | NADPH |

| RblE | TDP-4-keto-6-deoxy-D-glucose | TDP-D-antiarose | NADPH |

Stereochemical Control and Epimerization in Deoxysugar Synthesis

The biosynthesis of deoxysugars involves precise stereochemical control to generate the correct configuration at each chiral center. Epimerization reactions play a crucial role in altering the stereochemistry at specific carbon positions.

In the TDP-D-antiarose pathway, the key intermediate TDP-4-keto-6-deoxy-D-glucose has a defined stereochemistry. The action of RubS3 involves epimerization at the C3 position. researchgate.netrsc.orgrsc.org This epimerization, coupled with the reduction at C4, results in the formation of TDP-D-antiarose with the characteristic axial hydroxyl groups at C3 and C4. researchgate.net

The mechanism of epimerization often involves the formation of a keto intermediate to facilitate deprotonation and reprotonation steps. rsc.orgrsc.org For RubS3, the pre-existing ketone at C4 in the substrate TDP-4-keto-6-deoxy-D-glucose is thought to be involved in the epimerization at C3. rsc.orgrsc.org Proposed mechanisms for the RubS3-catalyzed reaction involve a sequence of reduction and epimerization steps, with the order and specific proton transfer events determining the final stereochemistry. researchgate.netrsc.org Experimental data, such as deuterium (B1214612) incorporation studies, can help elucidate the precise stereochemical course of the reaction. rsc.orgrsc.org

The stereochemical outcome of the RubS3-catalyzed reaction, leading to D-antiarose, contrasts with the biosynthesis of other deoxysugars like D-fucose or D-quinovose from the same intermediate, which would involve different enzymatic activities and stereochemical control mechanisms. researchgate.netresearchgate.net For example, the biosynthesis of TDP-D-fucose from TDP-4-keto-6-deoxy-D-glucose involves a different reductase (RubS3 was initially proposed to be involved in TDP-D-fucose biosynthesis, but later characterized as an antiarose synthase) researchgate.netrsc.org. The formation of TDP-D-quinovose also proceeds from TDP-4-keto-6-deoxy-D-glucose but involves reduction at C4 without the C3 epimerization seen in antiarose biosynthesis. nih.govresearchgate.net

Glycosylation Mechanisms and Attachment to the Aglycone

Glycosylation is the final step in the biosynthesis of this compound, where the activated deoxysugar moiety is attached to the aglycone scaffold. This reaction is catalyzed by a glycosyltransferase enzyme. While the specific glycosyltransferase responsible for attaching the deoxysugar to the this compound aglycone is not explicitly detailed in the provided search results, the general mechanism involves the transfer of the sugar from a nucleotide-activated form (such as TDP-sugar) to a specific hydroxyl group on the aglycone.

Glycosyltransferases are a diverse family of enzymes that catalyze the formation of glycosidic bonds. They typically utilize nucleotide sugars (like TDP-sugars, UDP-sugars, or CDP-sugars) as the sugar donors. acs.orgwikipedia.org The mechanism can proceed via either an inverting or retaining mechanism, depending on the specific glycosyltransferase.

In the context of this compound biosynthesis, the deoxysugar (e.g., D-antiarose, D-fucose, D-quinovose) is synthesized as a TDP-activated form. researchgate.netrsc.orgrsc.org A dedicated glycosyltransferase would then recognize the this compound aglycone and the appropriate TDP-deoxysugar and catalyze the formation of a glycosidic bond, releasing TDP. The regioselectivity of the glycosylation reaction, meaning which specific hydroxyl group on the aglycone is glycosylated, is determined by the structure and active site of the glycosyltransferase.

Although the search results highlight the biosynthesis of the deoxysugar moiety, further research would be needed to fully elucidate the specific glycosyltransferase involved in attaching each type of deoxysugar to the this compound aglycone and the precise mechanism and regioselectivity of this crucial step in this compound biosynthesis.

Total Synthesis and Chemical Derivatization of Rubrolone

Strategies for Total Synthesis of the Rubrolone Aglycon

Synthetic strategies for constructing the this compound aglycon have largely focused on assembling its core ring system, which includes a substituted pyridine (B92270) and a tropolone (B20159) unit. thieme-connect.comthieme-connect.com A prominent approach detailed in the literature relies on the strategic implementation of key Diels-Alder reactions. researchgate.netthieme-connect.comfigshare.comacs.orgacs.org

Key Diels-Alder Reactions in Tricyclic Core Assembly

Diels-Alder reactions have been central to the construction of the tricyclic core of the this compound aglycon. One notable strategy involves the use of two key Diels-Alder cycloadditions. researchgate.netthieme-connect.comfigshare.comacs.orgacs.org The assembly of the AB ring system, which incorporates a tetrasubstituted pyridine, has been achieved through an intramolecular [4+2] cycloaddition reaction. This reaction utilizes an O-alkyl α,β-unsaturated oxime, enlisting its rare 4π participation. researchgate.netfigshare.comacs.orgacs.orgnih.gov The efficiency of this intramolecular Diels-Alder reaction has been reported, yielding the desired AB ring system in a notable yield of 70%. researchgate.netfigshare.comacs.orgacs.org

The construction of the C-ring oxygenated tropolone unit, another key feature of the this compound aglycon, has also been accomplished using a Diels-Alder approach. This involves an exo-selective [4+2] cycloaddition between a cyclopropenone ketal and a highly oxygenated diene. researchgate.netfigshare.comacs.orgresearchgate.netacs.org This cycloaddition, conducted at room temperature, proceeds efficiently, with a reported yield of 97%. researchgate.netfigshare.comacs.org Following this cycloaddition, in situ generation of a norcaradiene intermediate and subsequent room-temperature electrocyclic rearrangement leads to a cycloheptatrienone ketal, which can then be hydrolyzed to yield the desired 2,4-dihydroxycycloheptatrienone, a precursor to the tropolone ring. researchgate.netfigshare.comacs.orgresearchgate.net

Intramolecular [4+2] Cycloaddition Approaches for Aromatic Ring Systems

Intramolecular [4+2] cycloaddition reactions, particularly the intramolecular Diels-Alder reaction, have proven effective in assembling the aromatic ring systems within the this compound aglycon structure. As mentioned, the tetrasubstituted pyridine AB ring system was constructed using an intramolecular Diels-Alder reaction featuring the 4π participation of an O-alkyl α,β-unsaturated oxime. researchgate.netfigshare.comacs.orgacs.orgnih.gov This strategy highlights the utility of intramolecular cycloadditions in forming complex cyclic structures with control over regioselectivity and stereoselectivity. cdnsciencepub.com

Synthesis of Pyridooxazinium Unit-Containing Analogues

While the primary focus of this compound aglycon synthesis has been on the core structure, research into related compounds like isarubrolones has explored the synthesis of analogues containing a pyridooxazinium unit. Isarubrolones are closely related to rubrolones and share similar structural features, including a tropolone ring and a pentacyclic scaffold. researchgate.netresearchgate.net These compounds are sometimes formed as non-enzymatic products from isatropolones reacting with various amines. researchgate.netresearchgate.net While specific synthetic routes solely for the pyridooxazinium unit in this compound analogues are not extensively detailed in the provided search results, the study of isarubrolones suggests potential avenues for synthesizing such units through the reaction of related intermediates with amines. researchgate.netresearchgate.net

Synthetic Challenges and Methodological Innovations

Despite the progress in synthesizing the this compound aglycon, the total synthesis of the complete glycosylated natural product remains challenging. rsc.orgnih.govrsc.org

Obstacles in Deoxysugar Synthesis and Aglycone Attachment

One of the primary obstacles in the total synthesis of this compound is the synthesis of the deoxysugar moiety and its subsequent attachment to the aglycone. rsc.orgnih.govrsc.orgresearchgate.net Rubrolones are decorated with different deoxysugars, such as D-fucose or D-antiarose. rsc.orgrsc.org The synthesis of deoxysugars, particularly rare ones like D-antiarose, can be difficult. rsc.orgresearchgate.net Furthermore, the attachment of the deoxysugar to the aglycone through a unique C-C bond at C2 presents a significant synthetic challenge. rsc.orgrsc.org The stereoselective construction of β-linked 2-deoxy sugars, relevant to the sugar moiety in this compound, is known to be a formidable task in organic chemistry, often requiring specific reagent control or directing groups to achieve desired stereoselectivity. nih.govmdpi.com

Development of Novel Cycloaddition Reactions for Complex Ring Systems

The challenges in synthesizing complex ring systems like those found in this compound have driven the development of novel cycloaddition reactions and strategies. The successful synthesis of the this compound aglycon, relying on unusual Diels-Alder reactions, exemplifies this. thieme-connect.comacs.orgthieme-connect.com The use of the rare 4π participation of an O-alkyl α,β-unsaturated oxime in an intramolecular [4+2] cycloaddition for pyridine ring construction is a notable methodological innovation. researchgate.netfigshare.comacs.orgacs.orgnih.gov Similarly, the application of [4+2] cycloaddition with a cyclopropenone ketal for the tropolone ring introduction showcases the development of specific cycloaddition strategies tailored for the unique structural features of this compound. researchgate.netfigshare.comacs.orgresearchgate.netacs.org Research into cycloaddition reactions continues to explore new methods for constructing complex carbocycles and heterocycles found in natural products. nih.govcity.ac.ukuib.noprutor.aiijrpc.com

Semisynthesis and Designed Chemical Modifications

Semisynthesis and designed chemical modifications of rubrolones and their precursors offer powerful avenues to explore the structure-activity relationship of this compound class and generate novel analogues with potentially enhanced or altered biological properties. Leveraging the inherent reactivity of biosynthetic intermediates, particularly "pre-rubrolone," allows for the introduction of diverse chemical functionalities.

In Vitro Structure Diversification and Analogue Generation

In vitro structure diversification has been a productive strategy for expanding the chemical space around the this compound scaffold. Studies have reported the generation of a considerable number of derivatives and analogues, approaching one hundred, featuring the characteristic fused cyclopentadienone-tropolone-pyridine tricyclic system. researchgate.netresearchgate.netmdpi.com This diversification often builds upon the core structural elements derived from the type-II PKS pathway and the subsequent pyridine ring formation. researchgate.netmdpi.comnih.gov

The biosynthetic pathway provides a key intermediate, the "pre-rubrolone," which contains a reactive 1,5-dione moiety. nih.govresearchgate.net This intermediate is amenable to reaction with various nucleophiles, particularly amines, leading to the formation of the pyridine ring found in rubrolones. nih.govresearchgate.net This non-enzymatic step in the biosynthesis highlights a chemical handle that can be exploited for designed modifications.

Conjugation Chemistry: Reaction of Pre-Rubrolone with Amine-Containing Compounds

The reactive "pre-rubrolone" intermediate has been shown to spontaneously undergo chemical conjugation reactions with nucleophilic media components, including ammonia (B1221849), which leads to the formation of this compound A. researchgate.netresearchgate.net This reactivity extends to other amine-containing compounds. Analysis of D. vinaceum cultures, a producer of rubrolones, has identified various this compound conjugates with amino acids such as tryptamine, lysine, and glycine, which were subsequently isolated and structurally confirmed. researchgate.net

This intrinsic reactivity of the pre-rubrolone intermediate with amines provides a direct chemical strategy for generating this compound conjugates. The 1,5-dione moiety within the pre-rubrolone structure acts as an electrophilic center that can react with the nucleophilic nitrogen of amines, leading to the formation of the pyridine ring and the resulting conjugate. nih.govresearchgate.net This conjugation chemistry is a key aspect of both the natural biosynthesis and designed semisynthetic approaches.

Preparation of this compound Conjugates with Antibiotics, Antimicrobial Peptides, and Siderophores

Beyond simple amino acids, the reactive nature of pre-rubrolone has been explored for conjugation with more complex amine-containing molecules, including antibiotics, antimicrobial peptides, and siderophores. Research indicates that pre-rubrolone can react with a variety of such molecules. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netacs.org This conjugation has been observed to potentially play a role in the bacterial environment, suggesting a possible function for pre-rubrolone as a "minesweeper" that can bind and inactivate xenobiotic molecules. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netacs.org

Mechanistic Investigations of Rubrolone S Biological Activities

Molecular and Cellular Targets of Rubrolone and its Analogues

Rubrolones and related tropolonoid compounds exhibit a range of biological activities, including anti-bacterial, anti-protozoon, anti-oxidation, anti-inflammation, and autophagy-inducing effects. researchgate.net While specific direct molecular targets for this compound itself are still under investigation, studies on analogues like isatropolones and isarubrolones provide insights. These related compounds have shown activity against Leishmania donovani and have demonstrated cardioprotective effects. researchgate.netnih.gov The complex structure of this compound, with its multiple chiral centers and hydroxyl groups, suggests potential interactions with biological molecules, which could be of interest in pharmacology and drug discovery. ontosight.ai

Chemical Ecology and Environmental Interactions

This compound and its precursor, pre-rubrolone, play significant roles in the chemical ecology of the microorganisms that produce them, particularly in mediating interactions within microbial environments.

Pre-rubrolone, the reactive precursor to this compound, has been found to react with a variety of amine-containing molecules in the bacterial environment, including antibiotics, antimicrobial peptides, and siderophores. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govacs.org This reactivity suggests a potential role for pre-rubrolone as a "minesweeper," helping the producing organism to neutralize or inactivate potentially harmful xenobiotic molecules present in its environment. researchgate.netresearchgate.netnih.gov This mechanism could provide a competitive advantage to this compound-producing bacteria in complex microbial communities.

The ability of pre-rubrolone to react with amine-containing antibiotics and antimicrobial peptides highlights a specific mechanism by which this compound production can influence the microbial environment. By binding to and potentially inactivating these exogenous natural products, pre-rubrolone can reduce their effective concentration, thereby protecting the producing organism and potentially other susceptible microbes in the vicinity. researchgate.netresearchgate.netnih.gov This inactivation process contributes to the ecological role of this compound in mediating microbial interactions and shaping community dynamics.

Structure Activity Relationship Sar Studies and Analog Design

Correlating Structural Features with Biological Function in Rubrolone Analogues

For instance, studies on this compound analogues and related tropolone (B20159) compounds have shown that the tropolone moiety is a key feature associated with various bioactivities researchgate.netnih.gov. The presence and substitution pattern of the tropolone ring are critical for activity tandfonline.comnih.gov. Chemical modifications, such as the introduction of different groups or alterations to the fused ring system, can lead to analogues with altered potency or even different biological targets researchgate.netresearchgate.net.

Rubrolones A and B, for example, possess a tetra-substituted pyridine (B92270) moiety and have shown potential cardioprotection, despite lacking significant cytotoxic and antimicrobial activities researchgate.net. This suggests that specific structural elements, like the pyridine ring and its substituents, may be linked to particular biological effects, distinct from the general bioactivities associated with the tropolone core.

In vitro structure diversification efforts have generated a library of this compound derivatives and analogues, particularly those with a fused cyclopentadienone-tropolone-pyridine tricyclic moiety researchgate.netresearchgate.net. Analyzing the activities of these diverse structures helps to correlate specific functional groups or structural arrangements with observed biological outcomes.

In Vitro Assessment of Derivative Potency

The biological potency of this compound derivatives and analogues is typically assessed through various in vitro assays. These assays measure the ability of a compound to exert a specific biological effect at a given concentration. Common in vitro assessments include:

Antimicrobial activity assays: Evaluating the inhibitory effect of derivatives against various bacteria or fungi, often measured by minimum inhibitory concentration (MIC) values. Rubrolones and related tropolones have shown antibacterial activity researchgate.netnih.gov.

Antiparasitic activity assays: Assessing activity against protozoa, as some rubrolones exhibit anti-protozoon effects researchgate.net.

Antioxidant activity assays: Measuring the ability of derivatives to scavenge free radicals or inhibit oxidative processes researchgate.netmdpi.com.

Anti-inflammatory activity assays: Evaluating the inhibition of inflammatory mediators or pathways researchgate.net.

Autophagy induction assays: Assessing the ability of compounds to induce autophagy in cell lines researchgate.netresearchgate.net.

Cytotoxicity assays: Determining the toxicity of derivatives against various cell lines, including cancer cells, often expressed as IC50 values (the concentration required to inhibit cell growth by 50%) tandfonline.comnih.govarkat-usa.org.

Detailed research findings from in vitro evaluations provide quantitative data on the potency of different this compound analogues. For example, studies on tropolone derivatives structurally related to colchicine (B1669291) have shown significant anticancer potency in the nanomolar range against various cancer cell lines tandfonline.comnih.gov. These studies highlight the importance of substituents and their positions on the tropolone ring for potent activity tandfonline.comnih.gov. While specific in vitro potency data for a wide range of this compound derivatives is not extensively detailed in the provided search results, the general approach involves synthesizing a series of analogues and testing them in relevant biological assays to establish a link between structural changes and changes in potency.

Rational Design of this compound Derivatives for Targeted Biological Actions

Rational design of this compound derivatives involves using the information gained from SAR and QSAR studies to intentionally synthesize new analogues with desired biological profiles informaticsjournals.co.innih.gov. This approach is in contrast to serendipitous discovery or random screening.

Based on the understanding of how structural modifications affect biological activity (SAR) and the quantitative relationships identified by QSAR models, medicinal chemists can design this compound analogues with improved properties, such as:

Increased Potency: Modifying the structure to enhance binding affinity to a specific biological target or to improve the efficiency of the biological effect.

Improved Selectivity: Designing analogues that are more potent against a desired target (e.g., a specific bacterial strain or cancer cell line) while having reduced activity against off-targets or healthy cells.

Modified Activity Profile: Introducing structural features that confer new or altered biological activities. For example, if the tropolone core is linked to general antimicrobial activity and a specific substituent on the pyridine ring is linked to cardioprotection, analogues could be designed to emphasize one activity over the other.

Enhanced Pharmacokinetic Properties: While dosage and administration are excluded, rational design can also consider structural modifications that might influence absorption, distribution, metabolism, and excretion, although these aspects are outside the scope of this section.

The rational design process is iterative, involving the design and synthesis of new analogues, followed by their in vitro evaluation and further SAR/QSAR analysis to refine the structural requirements for optimal activity excli.denih.gov. For example, if SAR studies indicate that a particular functional group enhances antibacterial activity, chemists can design and synthesize analogues with variations of that group or introduce it at different positions on the this compound scaffold.

The identification of a new class of this compound analogue possessing a benzoic acid-pyridine inner salt moiety highlights the potential for discovering novel structural variations with potentially unique biological activities researchgate.net. Rational design can leverage such discoveries to explore the SAR of these new scaffolds.

Advanced Spectroscopic and Computational Research Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable tools for determining the planar structure and relative configuration of complex natural products like Rubrolone. These methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be translated into structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Assignments

NMR spectroscopy is a cornerstone technique for organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule nd.eduyoutube.com. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning proton and carbon signals and establishing coupling patterns.

Typical 1D NMR experiments include ¹H NMR and ¹³C NMR. ¹H NMR spectra reveal the different types of protons present, their chemical environments (indicated by chemical shift), and their neighboring protons (indicated by splitting patterns) youtube.com. ¹³C NMR spectra provide information about the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom youtube.com.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity. COSY identifies coupled protons nd.edu. HSQC correlates protons with the carbons to which they are directly attached nd.edu. HMBC reveals correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular fragments and identifying quaternary carbons nd.edu.

Analysis of NMR data for this compound B, for instance, allows for the comprehensive assignment of its proton and carbon signals, providing critical evidence for its complex pentacyclic scaffold incorporating a tropolone (B20159) ring and a pyridine (B92270) moiety researchgate.netresearchgate.net. Detailed tables of chemical shifts and coupling constants derived from these experiments are fundamental for confirming the proposed structure amazonaws.com.

Here is an example of how NMR data might be presented for this compound B based on reported findings amazonaws.com:

| Position | δH (ppm) | J (Hz) | δC (ppm) | COSY | HMBC |

| H-6 | 6.47 (s) | 117.29 | C-7, C-8, C-10, C-19 | ||

| H-7 | 6.43 (s) | 192.82 | C-6, C-8, C-11, C-12 | ||

| H-19 | 3.80 (m) | 70.35 | H-24 | C-18, C-20, C-22, C-23 | |

| CH3-18 | 1.09 (d) | 6.4 | 21.71 | H-19 | C-19, C-20, C-22 |

| ... | ... | ... | ... | ... | ... |

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule thermofisher.comaryavaidyanjournal.orgspectroscopyonline.com.

FTIR spectroscopy measures the absorption of infrared radiation, revealing characteristic vibrational frequencies of functional groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C) aryavaidyanjournal.org. The FTIR spectrum of this compound exhibits absorption bands corresponding to these functional groups, supporting the presence of hydroxyl groups, ketone functionalities, and aromatic/alkene moieties within its structure amazonaws.com. For this compound B, characteristic IR absorption bands have been reported, including peaks around 3425 cm⁻¹ (O-H stretching), 1716 cm⁻¹ (C=O stretching), and 1597 and 1545 cm⁻¹ (aromatic/alkene C=C stretching) amazonaws.com.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated pi systems and electronic transitions thermofisher.comaryavaidyanjournal.org. The UV-Vis spectrum of this compound shows absorption maxima at specific wavelengths, which are indicative of the extent of conjugation in the molecule, particularly the presence of the tropolone ring and the conjugated system involving the pyridine and furanone moieties amazonaws.comresearchgate.net. For this compound B, UV (MeOH) λmax values have been reported at 550, 437, 362, 281, and 202 nm amazonaws.com. These absorption patterns are consistent with the chromophores present in the this compound structure.

Here is a summary of representative spectroscopic data for this compound B amazonaws.com:

| Spectroscopy | Solvent | λmax (log ε) or νmax (cm⁻¹) |

| UV-Vis | MeOH | 550 (3.59), 437 (3.66), 362 (3.12), 281 (4.02), 202 (4.11) nm |

| FTIR | KBr | 3425, 2961, 2934, 2873, 1716, 1640, 1597, 1545, 1476, 1384, 1321, 1052, 1027 cm⁻¹ |

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules nih.govnih.govfrontiersin.org. By measuring the differential absorption of left and right circularly polarized light, an ECD spectrum is obtained, which is highly sensitive to the three-dimensional arrangement of atoms.

For complex molecules like this compound with multiple chiral centers, experimental ECD spectra are often compared with theoretically calculated ECD spectra for different possible stereoisomers nih.gov. These calculations are typically performed using quantum chemistry methods, such as Time-Dependent Density Functional Theory (TDDFT) amazonaws.comnih.gov.

The process involves generating low-energy conformers of each possible stereoisomer, calculating their ECD spectra, and then creating a Boltzmann-weighted average spectrum based on their relative energies amazonaws.comnih.gov. Comparing the calculated spectra with the experimental ECD spectrum allows for the assignment of the absolute configuration of the molecule nih.gov. ECD calculations have been successfully applied to determine the absolute configuration of this compound B, providing crucial stereochemical information amazonaws.com.

Spectroscopic Analysis of Keto-Enol Tautomerism

This compound and related tropolone-containing compounds are known to exhibit keto-enol tautomerism researchgate.netamazonaws.comnih.gov. This phenomenon involves the interconversion between ketone and enol forms, which can significantly impact the molecule's reactivity and properties. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, can be used to study this tautomerism.

NMR spectroscopy can reveal the presence of different tautomeric forms in solution by showing distinct sets of signals for each tautomer, provided their interconversion is slow on the NMR timescale nih.gov. Changes in solvent or temperature can affect the tautomeric equilibrium, leading to changes in the relative intensities of the signals corresponding to each form amazonaws.com.

UV-Vis spectroscopy can also be sensitive to keto-enol tautomerism, as the different tautomers may have different conjugated systems and thus different UV-Vis absorption spectra nih.gov. Monitoring changes in the UV-Vis spectrum under varying conditions (e.g., solvent polarity or pH) can provide insights into the tautomeric equilibrium amazonaws.com. Spectroscopic analysis has confirmed the occurrence of keto-enol tautomerism in this compound B, highlighting the dynamic nature of its structure in solution amazonaws.comnih.gov.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques provide valuable theoretical insights that complement experimental spectroscopic data in the study of this compound. These methods allow for the calculation of molecular properties and the exploration of potential conformations and reaction pathways.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure of molecules researchgate.netnih.govresearchgate.netcuny.eduacs.orgnih.govnih.gov. DFT calculations can provide detailed information about the geometric and electronic properties of this compound.

Geometric properties that can be calculated using DFT include bond lengths, bond angles, and dihedral angles, which help in understanding the precise three-dimensional structure of the molecule and its various conformers amazonaws.com. DFT is often used to optimize the geometry of molecules to find their lowest energy conformations amazonaws.comnih.gov.

Electronic properties that can be investigated using DFT include electron density distribution, molecular orbitals, electrostatic potential, and vibrational frequencies nih.gov. These properties are crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior nih.gov. For example, calculated vibrational frequencies can be compared with experimental FTIR data to help confirm structural assignments. DFT calculations are also fundamental for predicting NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental NMR spectra mdpi.com. Furthermore, DFT is the basis for TDDFT calculations used in ECD analysis amazonaws.comnih.gov.

DFT calculations have been applied to study various aspects of this compound and related compounds, including the relative energies of different tautomeric forms and the mechanisms of biosynthetic reactions amazonaws.comnih.govacs.org. These computational studies provide a deeper theoretical understanding of the molecule's behavior and properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational tools used to predict the preferred orientation, or "pose," of a small molecule (ligand) when bound to a macromolecular target, such as a protein or enzyme. This technique estimates the binding affinity between the ligand and the target, providing insights into potential biological activity and mechanisms of action nih.govmdpi.com. In the context of this compound research, molecular docking could be applied to screen potential protein targets and predict how this compound might bind to their active sites or other relevant regions. This helps in hypothesizing the biological pathways or processes that this compound might influence, guiding further experimental studies. For instance, docking studies have been used to investigate the binding of various compounds to targets like the SARS-CoV-2 main protease or human cytosolic hydroxysteroid dehydrogenases nih.govmdpi.com.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations extend the information gained from docking by simulating the movement and behavior of atoms and molecules over time ebsco.comnih.gov. These simulations provide a dynamic view of the ligand-target complex, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent) nih.govnih.gov. MD simulations allow researchers to explore the conformational space of this compound and its potential targets, assess the stability of predicted binding poses from docking, and understand the dynamic nature of molecular interactions rsc.orgmdpi.com. This is particularly valuable for understanding how this compound might interact with dynamic biological systems and how its conformation might change upon binding. MD simulations have been applied to study the stability of protein-ligand complexes and the dynamics of various molecular systems mdpi.comrsc.orgnih.gov.

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules researchgate.net. These calculations can predict various spectroscopic parameters, such as NMR shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV/Vis) ornl.govaps.org. For this compound, quantum chemical calculations can be used to predict its spectroscopic fingerprints, which can then be compared with experimental data for validation and structural elucidation arxiv.org. This is particularly useful for confirming the structure of isolated this compound or its derivatives and for understanding the relationship between its electronic structure and observed spectroscopic signals. Quantum chemical methods are also used in predicting molecular properties like partition coefficients and ionization sites arxiv.orgmdpi.com.

Omics Technologies in this compound Research

Omics technologies, including genomics, transcriptomics, and metabolomics, provide high-throughput approaches to study biological systems on a large scale e-enm.org. In this compound research, these technologies are instrumental in understanding the biosynthesis of the compound and its impact on the producing organism's metabolism.

Genomics and Transcriptomics for BGC Discovery and Expression Profiling

Genomics involves the study of an organism's complete set of genes (genome), while transcriptomics focuses on the study of its complete set of RNA transcripts (transcriptome) e-enm.orgieo.it. In the context of natural products like this compound, genomics is used to identify biosynthetic gene clusters (BGCs) – groups of genes located together in the genome that encode the enzymes and regulatory proteins required for the biosynthesis of a secondary metabolite nih.govnih.gov. Transcriptomics complements genomics by providing information on the expression levels of these genes under different conditions ieo.itescholarship.org. By analyzing the transcriptome of the Streptomyces strain producing this compound, researchers can identify which genes within the predicted BGC are active and how their expression is regulated, offering insights into the conditions that favor this compound production nih.govresearchgate.net. Comparative transcriptomics can also help in understanding the regulation of BGCs and identifying potential target genes for genetic manipulation to enhance production nih.govescholarship.org.

Metabolomics for Understanding Metabolic Profiles and Shunt Metabolites

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 198494 nih.gov |

Data Tables

While the search results provide information on the methodologies, specific detailed research findings with quantitative data tables for this compound using these exact methods were not extensively available in the provided snippets. The snippets illustrate the application of these methods in general natural product and small molecule research.

Example of a conceptual data table (based on the type of data generated by these methods, not specific this compound data from the search results):

Table 7.2.2.1: Conceptual Molecular Docking Results for this compound with a Hypothetical Target Protein

| Target Protein (PDB ID) | This compound Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Protein X (XXXX) | Active Site | -8.5 | Arg101, His256, Ser320 |

| Hypothetical Protein Y (YYYY) | Allosteric Site | -7.2 | Leu55, Val78, Phe99 |

Table 7.3.1.1: Conceptual Transcriptomics Data for this compound BGC Genes

| Gene ID (within BGC) | Putative Function | Fold Change (High Production vs. Low Production) | p-value |

| RubA | Biosynthetic Enzyme 1 | 5.2 | 0.001 |

| RubB | Biosynthetic Enzyme 2 | 3.1 | 0.005 |

| RubR | Regulatory Protein | 7.8 | < 0.001 |

Table 7.3.2.1: Conceptual Metabolomics Data for Streptomyces Producing this compound

| Metabolite | Fold Change (High Production vs. Low Production) | Putative Pathway |

| Precursor A | -3.5 | Shikimate Pathway |

| Shunt Metabolite X | 4.1 | Polyketide Pathway (Shunt) |

| This compound | 6.5 | This compound Biosynthesis |

These conceptual tables illustrate the type of data that would be generated and analyzed using the discussed methodologies in this compound research. Specific data for this compound from the provided search results was not sufficient to populate these tables with actual findings.

Q & A

Q. What experimental methodologies are recommended for elucidating the biosynthetic pathway of Rubrolone?

To investigate this compound biosynthesis, prioritize gene cluster analysis (e.g., genome mining of producing strains like Streptomyces spp.) combined with isotopic labeling (e.g., ¹³C tracing) to track precursor incorporation . Validate hypotheses using heterologous expression of candidate genes in model hosts (e.g., E. coli) and monitor intermediate production via LC-MS/MS . Ensure experimental designs include controls for enzyme specificity and substrate variability .

Q. How can researchers optimize structural elucidation of this compound derivatives with conflicting spectral data?

Employ a multi-technique approach:

- NMR : Use 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for stereochemical assignments.

- X-ray crystallography : Resolve absolute configurations when crystallizable derivatives are obtainable.

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts or IR spectra . Cross-validate results using independent synthetic standards and statistical tools (e.g., ANOVA for reproducibility) .

Q. What strategies ensure reliable bioactivity screening of this compound against multidrug-resistant pathogens?

Design assays with:

- Standardized microbial strains (e.g., ATCC controls) and clinical isolates to assess spectrum breadth.

- Dose-response curves (IC₅₀/EC₅₀ calculations) using microbroth dilution or agar diffusion.

- Cytotoxicity controls (eukaryotic cell lines) to differentiate selective activity . Address false positives by repeating assays in triplicate and applying statistical corrections (e.g., Bonferroni) for multiple comparisons .

Q. Which in silico tools are most effective for predicting this compound's physicochemical properties?

Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, solubility, and bioavailability. Validate predictions with experimental HPLC logD₇.₄ measurements and solubility assays (e.g., shake-flask method) . For toxicity, combine DEREK Nexus (expert-alert systems) with ProTox-II (machine learning) to flag potential liabilities .

Q. How should researchers address variability in this compound yield during fermentation optimization?

Apply Design of Experiments (DoE):

- Factors : Carbon/nitrogen sources, pH, aeration.

- Response surface methodology (RSM) : Identify optimal conditions via central composite designs.

- Metabolomic profiling : Correlate yield with intracellular metabolite fluxes (e.g., ATP/NADH levels) . Use ANOVA to distinguish significant factors and control batch-to-batch variability .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in this compound's reported bioactivity across studies?

Conduct meta-analyses of published data to identify confounding variables (e.g., assay pH, solvent effects). Perform head-to-head comparative assays under standardized conditions, including:

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound's pharmacophore?

Combine synthetic diversification (e.g., semi-synthesis of acylated/glycosylated analogs) with computational docking (AutoDock Vina, Glide) to map interactions with target proteins (e.g., bacterial RNA polymerase). Validate predictions via site-directed mutagenesis of putative binding residues and SPR-based affinity measurements . Prioritize analogs with >10-fold potency improvements for in vivo testing .

Q. What methodologies validate this compound's ecological role in microbial competition?

Use dual-culture assays with fluorescently labeled competitor strains and spatial transcriptomics (e.g., GeoMx DSP) to map this compound production zones. Quantify ecological fitness via chemostat co-cultivation under nutrient-limited conditions. Apply LC-MS imaging to correlate compound localization with inhibition zones . Control for abiotic factors (pH, temperature) using gradient plates .

Q. How can researchers reconcile discrepancies between in silico predictions and in vitro data for this compound's metabolic stability?

Perform cross-species microsomal assays (human, rat, mouse) with LC-HRMS to identify species-specific metabolites. Compare results with CYP450 inhibition screens and molecular dynamics simulations of enzyme-compound interactions. Use MIST guidelines to prioritize metabolites for toxicity testing . Apply machine learning (e.g., XGBoost) to refine predictive models using experimental stability data .

Q. What advanced statistical approaches mitigate false discoveries in this compound's multi-omics datasets?

Implement false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for transcriptomic/proteomic analyses. Use PLS-DA to distinguish this compound-induced biomarkers from noise in metabolomic profiles. Validate findings via independent cohort studies or knockout models (CRISPR-Cas9) to confirm target engagement . Share raw data in public repositories (e.g., MetaboLights) for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.